molecular formula C12H18FN3 B8716328 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline

4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline

Cat. No.: B8716328
M. Wt: 223.29 g/mol
InChI Key: YLNNSNXHIZHSBJ-UHFFFAOYSA-N
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Description

4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is a chemical compound that features a piperazine ring substituted with an amino group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline typically involves the reaction of 4-amino-2-fluorobenzonitrile with 1,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline involves its interaction with molecular targets in cells. The compound can bind to DNA, RNA, and proteins, leading to the inhibition of cellular processes. This interaction is facilitated by the presence of the amino and fluorine groups, which enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

IUPAC Name

4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline

InChI

InChI=1S/C12H18FN3/c1-9-8-16(6-5-15(9)2)12-4-3-10(14)7-11(12)13/h3-4,7,9H,5-6,8,14H2,1-2H3

InChI Key

YLNNSNXHIZHSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Absolute ethanol (2 mL) was added to a two-necked round-bottomed flask containing palladium on carbon (0.09 g, 0.42 mmol). The reaction vessel was evacuated and purged with nitrogen three times. 1,2-Dimethyl-4-(2-fluoro-4-nitrophenyl)piperazine (1.06 g, 4.2 mmol) in absolute ethanol (10 mL) was added and the vessel purged thrice more with nitrogen. After purging thrice with hydrogen, the reaction was left to stir under a hydrogen atmosphere at room temperature for 18 h. The reaction mixture was filtered through a pad of Celite washing with additional ethanol. Excess ethanol was removed under reduced pressure to afford the title compound as an off-white oil. LC-MS (UV 215nm): 93%; m/z 224.35; 0.58 min.
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1.06 g
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10 mL
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0.09 g
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2 mL
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